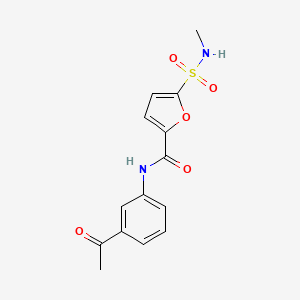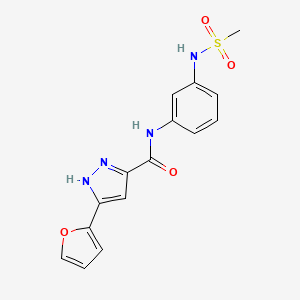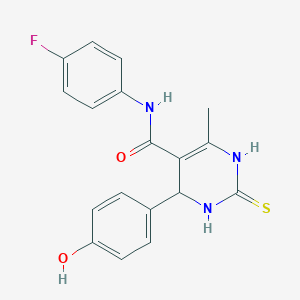
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide, commonly known as NAF-2, is a small molecule that has been studied for its potential therapeutic applications. It is an analogue of the naturally occurring compound furan-2-carboxamide, and it has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of NAF-2 is not yet fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB and the activation of the Nrf2-ARE pathway. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
NAF-2 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been found to reduce the toxicity of other drugs, such as doxorubicin. In addition, NAF-2 has been found to have anti-apoptotic and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAF-2 has several advantages for lab experiments. It is a small molecule, making it easy to synthesize and work with. It is also relatively stable, making it suitable for long-term storage. Additionally, NAF-2 has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are some limitations to using NAF-2 in lab experiments. One limitation is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in a given experiment. Additionally, NAF-2 has been found to have some side effects, such as gastrointestinal irritation and skin irritation.
Direcciones Futuras
There are several potential future directions for NAF-2 research. One potential direction is to further study its mechanism of action to better understand its effects and to identify new potential therapeutic applications. Additionally, further research could be done to explore the potential of NAF-2 to reduce the toxicity of other drugs. Finally, further research could be done to explore the potential of NAF-2 as an anti-cancer agent.
Métodos De Síntesis
NAF-2 is synthesized through a two-step process starting with the condensation of 3-acetylphenylhydrazine and methylsulfamoyl chloride. This reaction yields a hydrazone intermediate, which is then reacted with 2-furoic acid to form NAF-2. This method of synthesis was first reported by Wang et al. in 2011 and has since been used to synthesize NAF-2 for further research.
Aplicaciones Científicas De Investigación
NAF-2 has been studied for its potential therapeutic applications, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. NAF-2 has also been studied for its potential to reduce the toxicity of other drugs, such as doxorubicin.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9(17)10-4-3-5-11(8-10)16-14(18)12-6-7-13(21-12)22(19,20)15-2/h3-8,15H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODUXXDCWFBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)
![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)
![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)